molecular formula C11H16N6 B11808312 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine

Cat. No.: B11808312
M. Wt: 232.29 g/mol
InChI Key: FWNZOOCSMFMLQV-UHFFFAOYSA-N
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Description

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine is a heterocyclic compound that features a triazolopyrimidine core fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine typically involves the condensation of 3-amino-1-piperidine with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. One common method includes the use of ethyl acetoacetate and 3H-1,2,4-triazol-5-amine in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . This reaction proceeds efficiently under solvent-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine involves its interaction with molecular targets such as kinases and phosphodiesterases. By binding to these enzymes, the compound can inhibit their activity, leading to downstream effects such as the suppression of the ERK signaling pathway . This inhibition results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, ultimately leading to cell apoptosis and G2/M phase arrest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine is unique due to its piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent by improving its binding affinity and specificity towards molecular targets.

Properties

Molecular Formula

C11H16N6

Molecular Weight

232.29 g/mol

IUPAC Name

1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine

InChI

InChI=1S/C11H16N6/c1-8-5-10(16-4-2-3-9(12)6-16)17-11(15-8)13-7-14-17/h5,7,9H,2-4,6,12H2,1H3

InChI Key

FWNZOOCSMFMLQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)N

Origin of Product

United States

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